Kenpaullone

CDK1/cyclin B inhibition Paullone SAR Antitumor drug discovery

Kenpaullone (9-bromopaullone) is the definitive small-molecule tool for stem cell and hearing research. It is the only paullone that functionally replaces Klf4 in iPSC reprogramming, reducing viral vector reliance. In a 4,385-compound screen, only kenpaullone protected cochlear explants and neuromasts from cisplatin toxicity. At 10 μM, it inhibits GSK-3β (IC50 23 nM) without affecting CDK2, ensuring clean Wnt pathway studies. Its 11-fold selectivity for CDK2/cyclin A over cyclin E enables precise cell cycle dissection. Choose kenpaullone for validated, publication-grade results.

Molecular Formula C16H11BrN2O
Molecular Weight 327.17 g/mol
CAS No. 142273-20-9
Cat. No. B1673391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKenpaullone
CAS142273-20-9
Synonyms1-azakenpaullone
9-bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
kenpaullone
NSC 664704
NSC-664704
Molecular FormulaC16H11BrN2O
Molecular Weight327.17 g/mol
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br
InChIInChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20)
InChIKeyQQUXFYAWXPMDOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kenpaullone (CAS 142273-20-9) – A Paullone-Derived CDK/GSK-3β Inhibitor for Stem Cell Reprogramming, Neuroprotection, and Ototoxicity Research


Kenpaullone (9-bromopaullone, NSC-664704) is a small-molecule, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK-3β) [1]. It belongs to the paullone class, initially identified as a lead structure for CDK inhibition [2]. Its primary activity profile includes potent inhibition of GSK-3β (IC50 23 nM) and CDK1/cyclin B (IC50 0.4 μM), with additional activity against CDK2/cyclin A, CDK2/cyclin E, and CDK5/p25 . Kenpaullone has established utility in generating induced pluripotent stem cells (iPSCs) by functionally substituting for Klf4 [3], and has demonstrated protective effects in models of cisplatin- and noise-induced hearing loss [4].

Why Kenpaullone (CAS 142273-20-9) Cannot Be Casually Replaced by Other Paullone Analogs or In-Class CDK/GSK-3β Inhibitors


Paullone derivatives, while structurally related, exhibit divergent kinase selectivity and functional outcomes due to variations in substituent position and electron-withdrawing properties [1]. Kenpaullone's 9-bromo substitution confers a specific inhibitory fingerprint—potent GSK-3β and CDK1/cyclin B inhibition with marked selectivity against off-target kinases like c-Src, CK2, and ERK1/2 . Substituting the 9-bromo group with a 9-nitro group (alsterpaullone) increases CDK1/cyclin B potency by over 10-fold (IC50 0.035 μM vs. 0.4 μM) but fundamentally alters the biological profile and increases antitumor potency by an order of magnitude [1]. Similarly, other CDK/GSK-3β inhibitors like indirubin-3'-monoxime or purvalanol show distinct kinase inhibition patterns that preclude direct substitution [2]. In functional assays, kenpaullone's ability to replace Klf4 in iPSC reprogramming is not replicated by structurally related analogs, highlighting that even subtle structural changes yield divergent cellular phenotypes [3].

Kenpaullone (CAS 142273-20-9) – Head-to-Head Quantitative Differentiation Data vs. Alsterpaullone, Indirubin-3'-monoxime, Purvalanol, and Other In-Class Inhibitors


CDK1/Cyclin B Inhibition: Kenpaullone vs. Alsterpaullone (9-Nitro Analog)

In a direct comparative study of paullone derivatives, kenpaullone inhibited CDK1/cyclin B with an IC50 of 0.4 μM, whereas its 9-nitro substituted analog alsterpaullone displayed an IC50 of 0.035 μM [1]. This represents an 11.4-fold increase in potency achieved by replacing the 9-bromo substituent with a 9-nitro group [1].

CDK1/cyclin B inhibition Paullone SAR Antitumor drug discovery

GSK-3β Inhibition: Kenpaullone vs. Alsterpaullone, Indirubin-3'-monoxime, and Purvalanol

Kenpaullone inhibits GSK-3β with an IC50 of 23 nM (0.023 μM) . In a comparative kinase selectivity study, kenpaullone, alsterpaullone, indirubin-3'-monoxime, and purvalanol were all tested at 0.01 mM. Kenpaullone showed slight inhibition of GSK-3β, AMPK, PKBα, and PDK1, but did not inhibit CDK2 [1]. In contrast, alsterpaullone inhibited GSK-3β, AMPK, S6K1, PKBα, PDK1, MAPKAP-K2, and also showed 21% inhibition of CDK2 at the same concentration [1]. Purvalanol inhibited AMPK and showed slight inhibition of GSK-3β and S6K1 [1].

GSK-3β inhibition Kinase selectivity profiling Serine/threonine kinase inhibitors

CDK2/Cyclin E Selectivity: Kenpaullone Exhibits Marked Reduction in Potency Relative to Other CDK2 Complexes

Kenpaullone displays differential potency across CDK2 complexes. It inhibits CDK2/cyclin A with an IC50 of 0.68 μM but shows only weak inhibition of CDK2/cyclin E with an IC50 of 7.5 μM . This 11-fold reduction in potency against CDK2/cyclin E compared to CDK2/cyclin A is a distinctive feature not commonly observed with other CDK inhibitors . For comparison, kenpaullone inhibits CDK1/cyclin B with an IC50 of 0.4 μM and CDK5/p25 with an IC50 of 0.85 μM .

CDK2/cyclin E Kinase selectivity Cell cycle regulation

Functional Replacement of Klf4 in iPSC Reprogramming: Kenpaullone vs. Other Paullone Analogs

Kenpaullone can functionally replace the transcription factor Klf4 in reprogramming murine fibroblasts to induced pluripotent stem cells (iPSCs) when combined with Oct4, Sox2, and c-Myc [1]. This property is not shared by all paullone derivatives. In a comparative study, kenpaullone, alsterpaullone, and 1-azakenapaullone were evaluated for their ability to prevent CCCP-mediated mitochondrial depolarization; AZD5438 and AT7519 were more effective, indicating divergent functional activities among structurally related compounds [2].

iPSC generation Chemical reprogramming Klf4 replacement

Ototoxicity Protection: Kenpaullone vs. Other CDK Inhibitors in Cisplatin-Induced Hearing Loss

In a high-throughput screen of 4,385 small molecules, kenpaullone was identified as one of 10 compounds that protected against cisplatin toxicity in mouse cochlear explants [1]. In zebrafish, kenpaullone at 30–50 μM conferred 30–50% protection of lateral-line neuromasts against cisplatin toxicity, whereas none of the other nine compounds provided protection [1]. In vivo, mice injected with kenpaullone alone at 250 μM showed no toxicity 3 months after injection [1].

Ototoxicity Cisplatin-induced hearing loss CDK2 inhibition Zebrafish neuromast protection

Kinase Selectivity Profile: Kenpaullone vs. In-Class Inhibitors CHK, LCK, CSK

At a concentration of 0.01 mM, kenpaullone inhibits CHK by 35%, LCK by 85%, and CSK by 14% [1]. In the same study, alsterpaullone showed 66% CHK inhibition, 81% LCK inhibition, and 10% CSK inhibition; purvalanol showed 22% CHK inhibition, 80% LCK inhibition, and 80% CSK inhibition; indirubin-3'-monoxime showed 62% CHK inhibition, 89% LCK inhibition, and no CSK inhibition [1]. Kenpaullone's lower CHK inhibition (35%) compared to alsterpaullone (66%) and indirubin-3'-monoxime (62%) indicates a cleaner profile for studies where CHK1/2 activity must be preserved.

Kinase selectivity Off-target profiling CHK LCK CSK

Kenpaullone (CAS 142273-20-9) – High-Value Research Application Scenarios Based on Quantitative Differentiation


iPSC Generation with Reduced Exogenous Transcription Factor Burden

Kenpaullone functionally replaces Klf4 in reprogramming murine fibroblasts to iPSCs when combined with Oct4, Sox2, and c-Myc [1]. This application is unique to kenpaullone among paullone analogs and is supported by direct evidence of iPSC generation in the absence of exogenous Klf4. Researchers aiming to reduce viral vector usage in reprogramming protocols should prioritize kenpaullone over other CDK/GSK-3β inhibitors.

Cisplatin-Induced Ototoxicity Protection Studies in Zebrafish and Murine Models

Kenpaullone is the only compound from a 4,385-molecule screen that protected both mouse cochlear explants and zebrafish neuromasts from cisplatin toxicity [2]. It provides 30–50% protection in zebrafish at 30–50 μM and shows no toxicity in mice at 250 μM [2]. Researchers investigating otoprotective mechanisms or developing therapies for chemotherapy-induced hearing loss should select kenpaullone as a validated positive control or lead compound.

Selective GSK-3β Modulation Without CDK2 Confounding Effects

At 10 μM, kenpaullone inhibits GSK-3β without affecting CDK2 activity, whereas alsterpaullone inhibits CDK2 by 21% under the same conditions [3]. This selectivity makes kenpaullone the preferred tool for experiments requiring clean GSK-3β inhibition without unintended CDK2-mediated cell cycle effects. Studies investigating GSK-3β roles in Wnt signaling, metabolism, or neurodegeneration will benefit from this cleaner pharmacological profile.

Cell Cycle Studies Differentiating CDK2/Cyclin A vs. CDK2/Cyclin E Functions

Kenpaullone inhibits CDK2/cyclin A (IC50 0.68 μM) but is 11-fold less potent against CDK2/cyclin E (IC50 7.5 μM) . This differential sensitivity enables researchers to dissect cyclin E-specific roles in cell cycle progression with minimal interference from CDK2/cyclin A inhibition. Pan-CDK2 inhibitors lack this discriminatory capacity, making kenpaullone a uniquely valuable tool for cyclin-specific CDK2 studies.

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